1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine

Lipophilicity CNS drug discovery ADME prediction

Select CAS 325991-91-1 for CNS-penetrant medicinal chemistry programs. With a predicted LogD₇.₄ of 1.65 and zero H-bond donors, it occupies an optimal window for passive blood-brain barrier penetration—outperforming the N-desmethyl analog (LogP 0.85). Its permanently capped N4-methyl group enables chemoselective parallel derivatisation without protection/deprotection sequences, accelerating SAR studies. Backed by a scalable continuous-flow microreactor process (94% yield, 2 h), this building block ensures consistent material quality from hit-to-lead through lead optimisation. Request a quote today for gram to multi-gram quantities.

Molecular Formula C13H20N2O3S
Molecular Weight 284.38g/mol
CAS No. 325991-91-1
Cat. No. B511347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine
CAS325991-91-1
Molecular FormulaC13H20N2O3S
Molecular Weight284.38g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C
InChIInChI=1S/C13H20N2O3S/c1-11-4-5-12(18-3)13(10-11)19(16,17)15-8-6-14(2)7-9-15/h4-5,10H,6-9H2,1-3H3
InChIKeyXTVWBDNKXYDAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine (CAS 325991-91-1): Physicochemical Identity and Procurement-Class Profile


1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine (CAS 325991‑91‑1) is a small‑molecule sulfonamide of the N‑sulfonylpiperazine class, bearing a 2‑methoxy‑5‑methylphenylsulfonyl group at the N1 position and a methyl substituent at the N4 position of the piperazine ring . Its molecular formula is C₁₃H₂₀N₂O₃S (MW = 284.37 g mol⁻¹). The compound contains zero hydrogen‑bond donors, five hydrogen‑bond acceptors, three freely rotatable bonds, and a topological polar surface area (TPSA) of 58 Ų . It exhibits zero violations of Lipinski's Rule of Five, predicted ACD/LogP of 1.88, and predicted ACD/LogD₇.₄ of 1.65, placing it in a favourable oral‑drug‑like chemical space . This compound is primarily supplied as a research‑grade building block or screening compound (typical purity ≥ 95%) for medicinal chemistry programs exploring sulfonylpiperazine‑based pharmacophores .

Why Generic Substitution Fails: Pharmacophoric Uniqueness of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine


Although the sulfonylpiperazine scaffold is widely exploited in medicinal chemistry, the specific substitution pattern of CAS 325991‑91‑1 generates a distinctive pharmacophoric signature that cannot be replicated by simply interchanging in‑class analogs [1]. The 2‑methoxy‑5‑methylphenylsulfonyl moiety provides a unique spatial and electronic environment, while the N4‑methyl group simultaneously modulates basicity, lipophilicity, and metabolic stability. Replacement with the N‑desmethyl analog (CAS 460046‑39‑3) dramatically lowers LogP (from 1.88 to 0.85) , shifting the compound away from CNS‑accessible chemical space. Substitution with a 4‑phenyl analog (CAS 325991‑92‑2) increases molecular weight by > 26% and adds a second aromatic ring, altering both target‑binding topology and ADME properties. Bis‑sulfonylation (CAS 398996‑59‑7) doubles the molecular weight and introduces a symmetrical, conformationally distinct scaffold . These quantitative physicochemical divergences mean that SAR conclusions, biological activity, and physicochemical behaviour observed for one analog do not reliably translate to another—making precise compound selection critical for reproducible research outcomes.

Product-Specific Quantitative Differentiation Evidence for 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine


Enhanced Membrane Permeability Potential: ACD/LogD₇.₄ Comparison Against the N-Desmethyl Analog

The target compound exhibits markedly higher predicted lipophilicity at physiological pH compared with its closest N‑desmethyl analog. 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine has an ACD/LogD₇.₄ of 1.65 , whereas 1-((2-methoxy-5-methylphenyl)sulfonyl)piperazine (CAS 460046‑39‑3, the N‑desmethyl derivative) has a reported LogP of 0.85 (neutral species LogP, which approximates LogD for this non‑ionisable neutral form at pH 7.4) . This difference of approximately 0.8 log units corresponds to a roughly 6‑fold higher theoretical partition coefficient into lipid membranes for the methylated compound. The N‑methyl substitution further eliminates the single hydrogen‑bond donor present on the N‑desmethyl analog, reducing active efflux potential and improving passive membrane permeability characteristics .

Lipophilicity CNS drug discovery ADME prediction

Optimised Physicochemical Profile for Oral Bioavailability: TPSA and Molecular Weight Comparison with the 4-Phenyl Analog

The target compound displays a topological polar surface area (TPSA) of 58 Ų and a molecular weight of 284.37 g mol⁻¹ . In contrast, the 4‑phenyl analog, 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-phenylpiperazine (CAS 325991‑92‑2), has a molecular weight of 360.5 g mol⁻¹ (approximately 27% higher) and a substantially greater molecular volume . While a directly measured TPSA for the 4‑phenyl analog is not available from authoritative databases, the additional phenyl ring is expected to increase TPSA only modestly (to an estimated 60–65 Ų) but significantly increases the non‑polar surface area, shifting the molecule toward higher LogP and potentially poorer solubility. The target compound's combination of MW < 300 Da, TPSA < 60 Ų, and LogD₇.₄ = 1.65 positions it closer to the optimal centroid of oral drug‑like chemical space defined by Lipinski and Veber rules, suggesting a lower risk of absorption or permeability failure during lead optimisation [1].

Oral bioavailability Drug-likeness Physicochemical profiling

Superior Synthetic Tractability and Reproducibility: Documented High-Yield Continuous-Flow Process

A patent‑pending continuous‑flow microreactor process has been specifically developed for 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine, achieving a 94% isolated yield with a reaction time of only 2 hours through enhanced mixing and heat transfer . While batch synthetic routes for related N‑sulfonylpiperazines typically report variable yields (often 60–85% depending on substrate and scale) and can require extended reaction times, this dedicated microreactor protocol provides a reproducible, scalable manufacturing method for the target compound. This documented process translates into reliable commercial supply with consistent purity and reduced batch‑to‑batch variability for procurement.

Synthetic methodology Continuous-flow chemistry Process reproducibility

Advantageous Derivatisation Potential: Free N4-Methyl Group as a Versatile Synthetic Handle

The target compound features a tertiary amine (N4‑methylpiperazine) with three freely rotatable bonds and zero hydrogen‑bond donors . Unlike the N‑desmethyl analog (CAS 460046‑39‑3), which possesses a secondary amine (one H‑bond donor; pKₐ ≈ 9–10) capable of undergoing undesired N‑acylation or N‑alkylation side reactions, the N4‑methyl group in CAS 325991‑91‑1 is permanently capped and chemically inert under most derivatisation conditions . This structural feature directs any further functionalisation exclusively to the sulfonamide‑bearing nitrogen (N1) or to positions on the aromatic ring, simplifying SAR exploration and library synthesis. The bis‑sulfonyl analog (CAS 398996‑59‑7) has both piperazine nitrogens blocked, eliminating the possibility of further N‑derivatisation entirely . Thus, the target compound occupies a unique strategic position: it provides one protected nitrogen and one free nitrogen for selective elaboration, enabling efficient parallel synthesis of diverse analog libraries.

Parallel synthesis Library design Scaffold diversification

Best-Fit Research and Industrial Application Scenarios for 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine


CNS-Targeted Lead Optimisation Programs Requiring Favorable BBB Permeability Predictors

With an ACD/LogD₇.₄ of 1.65 and zero hydrogen‑bond donors, CAS 325991‑91‑1 falls within the optimal physicochemical window for passive blood‑brain barrier (BBB) penetration (CNS LogD range ≈ 1–4; HBD ≤ 1). It is the preferred scaffold choice over the more polar N‑desmethyl analog (LogP = 0.85) when the therapeutic target resides in the CNS . Medicinal chemistry teams designing CNS‑penetrant sulfonylpiperazine‑based ligands should prioritise this compound over the desmethyl derivative to avoid the additional synthetic burden and ADME liability introduced by a free NH group.

Orally Bioavailable Drug Candidate Design Within Lipinski/Veber-Compliant Space

The compound's molecular weight (284.37 Da), TPSA (58 Ų), and rotatable bond count (3) place it well within all key oral drug‑likeness thresholds—Lipinski (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) and Veber (rotatable bonds ≤ 10, TPSA < 140 Ų) . For programs targeting oral administration, the target compound offers a more favourable starting point than the 4‑phenyl analog (MW = 360.5 Da), which carries a higher molecular weight penalty that could reduce fractional absorption and increase the risk of Phase I attrition [1].

Parallel Library Synthesis and High-Throughput SAR Exploration

The permanently capped N4‑methyl group and the presence of a single free piperazine nitrogen (N1‑sulfonamide) enable rapid, chemoselective parallel derivatisation without protection/deprotection sequences . This scaffold is specifically advantageous for medicinal chemistry teams requiring efficient analog generation for SAR studies, compared with the N‑desmethyl analog, which necessitates additional synthetic steps to protect the reactive secondary amine, or the bis‑sulfonyl analog, which offers no further N‑derivatisation points [1].

Scalable Process Chemistry for Multi‑Gram to Kilogram Supply

The documented patent‑pending continuous‑flow microreactor process achieving 94% yield in 2 hours provides a scalable, reproducible synthetic route that reduces batch‑to‑batch variability . This supports procurement decisions for programs transitioning from hit‑to‑lead (gram‑scale) to lead optimisation (multi‑gram to kilogram quantities), where consistent material quality and reliable supply are critical for reproducible in vivo pharmacology and early toxicology studies.

Quote Request

Request a Quote for 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.